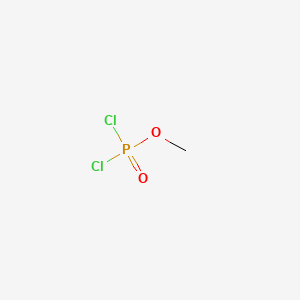

Methyl dichlorophosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

dichlorophosphoryloxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl2O2P/c1-5-6(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVCRNWSNUUGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217984 | |

| Record name | Methyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677-24-7 | |

| Record name | Methyl dichlorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dichlorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dichlorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl dichlorophosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5R9XZ7EJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Methyl Dichlorophosphate: History, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dichlorophosphate (B8581778) (CH₃Cl₂O₂P), a reactive organophosphorus compound, serves as a crucial intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, pesticides, and flame retardants. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and physicochemical properties of methyl dichlorophosphate, tailored for professionals in research and development. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways are presented to facilitate a deeper understanding and practical application of this versatile reagent.

History and Discovery

The history of this compound is intrinsically linked to the broader development of organophosphorus chemistry in the late 19th and early 20th centuries. While a singular "discovery" paper for this compound is not readily apparent in historical records, its synthesis is a direct application of foundational reactions in the field, most notably the work of Russian chemist Aleksandr Arbuzov and his German predecessor August Michaelis.

The Michaelis-Arbuzov reaction , first reported by Michaelis in 1898 and extensively developed by Arbuzov, provides a general method for the formation of phosphonates from the reaction of trialkyl phosphites with alkyl halides.[1] This reaction laid the groundwork for the synthesis of a vast number of organophosphorus compounds.

The Kazan School of organophosphorus chemists , led by Arbuzov, was instrumental in advancing the field throughout the 20th century.[2][3] Their systematic investigation into the reactivity of phosphorus compounds paved the way for the synthesis of various phosphorus-containing esters and acid chlorides, the class to which this compound belongs. Although the precise first synthesis of this compound is not definitively documented, it is highly probable that it was first prepared in the early to mid-20th century as an extension of these pioneering studies into the reactions of phosphoryl chloride and methanol (B129727).

Physicochemical and Spectral Data

This compound is a colorless to light yellow liquid with a pungent odor.[4] It is a corrosive substance that reacts with water.[5] The key physical and spectral properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | CH₃Cl₂O₂P | [4][6] |

| Molecular Weight | 148.91 g/mol | [6] |

| CAS Number | 677-24-7 | [7] |

| Boiling Point | 62-64 °C at 15 mmHg | [7] |

| Density | 1.488 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.436 | [7] |

| ¹H NMR | Varian A-60D | [8] |

| ¹³C NMR | W. Robien, Inst. of Org. Chem., Univ. of Vienna | [8] |

| ³¹P NMR | Wiley-VCH GmbH | [8] |

| FTIR | Aldrich Chemical Company, Inc. | [8] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily in the patent literature. These methods generally involve the reaction of a phosphorus oxychloride derivative with a methylating agent.

General Synthetic Pathway

The most common synthetic route involves the controlled reaction of phosphoryl chloride (POCl₃) with methanol (CH₃OH). This reaction needs to be carefully controlled to prevent the formation of dimethyl and trimethyl phosphate (B84403) byproducts.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis from Phosphoryl Chloride and Methanol

The following is a representative experimental protocol based on principles described in the chemical literature.

Materials:

-

Phosphoryl chloride (POCl₃)

-

Anhydrous methanol (CH₃OH)

-

Inert solvent (e.g., dichloromethane)

-

Dry glassware

-

Magnetic stirrer

-

Dropping funnel

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, place phosphoryl chloride in an inert solvent under a dry nitrogen atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add one equivalent of anhydrous methanol dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

-

The resulting this compound can be purified by fractional distillation under reduced pressure.

Safety Precautions: Phosphoryl chloride and this compound are corrosive and react with moisture. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety goggles.

Alternative Synthetic Routes

Patents describe alternative methods, such as the reaction of methane (B114726) with phosphorus trichloride (B1173362) in the presence of a catalyst at high temperatures, though this is less common for laboratory-scale synthesis.[9]

Applications in Chemical Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of a methyl phosphate group.

Phosphorylation of Alcohols and Amines

It readily reacts with alcohols and amines to form the corresponding phosphotriesters and phosphoramidates, respectively. These reactions are fundamental in the synthesis of various biologically active molecules.

Caption: Reactivity of this compound with nucleophiles.

Role in Drug Development and Agrochemicals

The phosphonate (B1237965) and phosphate moieties are present in numerous pharmaceuticals and agrochemicals. This compound serves as a key building block for the synthesis of these complex molecules. Its applications include the synthesis of:

-

Antiviral drugs: As a precursor to nucleoside phosphonates.

-

Herbicides and Pesticides: For the creation of organophosphate-based active ingredients.[4]

-

Flame Retardants: Used in the production of phosphorus-containing flame retardants for polymers.[4]

Conclusion

This compound, a compound with a rich history rooted in the foundational discoveries of organophosphorus chemistry, remains a vital tool for synthetic chemists. Its straightforward synthesis and versatile reactivity make it an indispensable building block for the creation of a wide range of valuable molecules. This guide provides the essential technical information for its safe and effective use in a research and development setting.

References

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. DEVELOPMENT OF THE CHEMISTRY OF ORGANOPHOSPHORUS COMPOUNDS IN THE WORK OF THE KAZAN' SCHOOL OF ORGANOPHOSPHORUS CHEMISTS [chooser.crossref.org]

- 3. acshist.scs.illinois.edu [acshist.scs.illinois.edu]

- 4. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 5. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 6. This compound | CH3Cl2O2P | CID 69611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 二氯磷酸甲酯 85% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KR20170083552A - Method for producing methyl-dichloro-phosphane - Google Patents [patents.google.com]

Early Synthesis Methods for Methyl Phosphorodichloridate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl phosphorodichloridate (CH₃OP(O)Cl₂), also known as methyl dichlorophosphate, is a reactive organophosphorus compound that has served as a precursor in the synthesis of various biologically active molecules and functional materials. Its early synthesis methods are foundational to the field of organophosphorus chemistry. This technical guide provides an in-depth look at the core early-stage methodologies for the preparation of methyl phosphorodichloridate, with a focus on experimental protocols and quantitative data. It is crucial to distinguish methyl phosphorodichloridate from its structural isomer, methylphosphonyl dichloride (CH₃P(O)Cl₂), as their synthetic routes and chemical properties differ significantly. This guide will focus exclusively on the synthesis of the former.

Core Synthesis Methodologies

The early synthesis of methyl phosphorodichloridate primarily revolved around the controlled reaction of phosphorus oxychloride with methanol (B129727). This method, while straightforward in principle, requires careful control of reaction conditions to achieve desirable yields and purity.

Reaction of Phosphorus Oxychloride with Methanol

One of the earliest and most direct methods for the preparation of methyl phosphorodichloridate involves the reaction of phosphorus oxychloride (POCl₃) with one equivalent of methanol (CH₃OH). The reaction proceeds with the substitution of one chlorine atom in phosphorus oxychloride with a methoxy (B1213986) group, releasing hydrogen chloride as a byproduct.

Reaction Pathway:

A Technical Guide to the Fundamental Chemical Properties of Methyl Dichlorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dichlorophosphate (B8581778) (MDCP), a reactive organophosphorus compound, serves as a crucial intermediate in the synthesis of a variety of chemical entities, including pharmaceuticals and agrochemicals. A thorough understanding of its fundamental chemical properties is paramount for its safe handling, effective utilization in synthetic chemistry, and for the development of novel molecular architectures. This technical guide provides an in-depth overview of the core physicochemical properties of methyl dichlorophosphate, detailed experimental protocols for their determination, and a summary of its key chemical reactions.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification procedures, and for ensuring laboratory safety.

Identification and General Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Methyl phosphorodichloridate, Phosphorodichloridic acid, methyl ester | [1] |

| CAS Number | 677-24-7 | [1] |

| Molecular Formula | CH₃Cl₂O₂P | [1] |

| Molecular Weight | 148.913 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Pungent | [2] |

Physical and Chemical Constants

| Property | Value | Reference |

| Boiling Point | 62-64 °C at 15 mmHg | |

| 330-333 K (57-60 °C) at 0.024 atm | [1] | |

| Density | 1.488 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.436 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Reacts with water | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy Type | Key Features |

| ¹H NMR | Data available, typically showing a doublet for the methyl protons due to coupling with phosphorus. |

| ¹³C NMR | Spectrum available, showing a signal for the methyl carbon.[4] |

| ³¹P NMR | Spectrum available, chemical shift is characteristic for a phosphate (B84403) ester.[5] |

| Infrared (IR) Spectroscopy | Condensed phase spectrum available, showing characteristic P=O and P-Cl stretching frequencies.[6] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available, providing fragmentation patterns for structural confirmation.[1] |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical and spectroscopic properties of this compound.

Determination of Boiling Point

The boiling point of this compound at reduced pressure can be determined using a simple distillation apparatus.

Procedure:

-

Place a small volume of this compound in a round-bottom flask with a boiling chip.

-

Assemble a distillation apparatus with a thermometer placed so that the bulb is just below the side arm of the distillation head.

-

Connect the apparatus to a vacuum source and a manometer to monitor the pressure.

-

Gently heat the flask.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.[7]

Measurement of Density

The density of liquid this compound can be determined using a pycnometer.

Procedure:

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Thermostat the pycnometer to a specific temperature (e.g., 25 °C).

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Measurement of Refractive Index

The refractive index can be measured using an Abbe refractometer.

Procedure:

-

Calibrate the Abbe refractometer with a standard of known refractive index.

-

Apply a few drops of this compound to the prism surface.

-

Close the prisms and allow the temperature to equilibrate to 20 °C.

-

Adjust the instrument to bring the dividing line between the light and dark fields into focus.

-

Read the refractive index from the calibrated scale.[8]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra can be recorded on a standard NMR spectrometer. A deuterated solvent, such as chloroform-d (B32938) (CDCl₃), is typically used.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.[9]

-

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, and the resulting fragmentation pattern is analyzed.[1]

Chemical Reactivity and Synthesis

This compound is a reactive molecule due to the presence of two labile chlorine atoms attached to the phosphorus center, making it a versatile reagent in organic synthesis.

Synthesis of this compound

One common method for the synthesis of this compound involves the reaction of phosphorus oxychloride with methanol (B129727).[10]

Experimental Protocol: The synthesis involves the controlled addition of methanol to an excess of phosphorus oxychloride. The reaction is typically carried out at a low temperature to manage its exothermic nature. The resulting hydrogen chloride is removed, and the this compound can be purified by distillation under reduced pressure.[10]

Reaction with Alcohols

This compound readily reacts with alcohols to form the corresponding dialkyl methyl phosphates. This reaction is fundamental in the synthesis of various phosphate esters.[10]

Reaction Mechanism: The reaction proceeds via a nucleophilic substitution mechanism where the alcohol attacks the electrophilic phosphorus atom, leading to the displacement of the chloride ions. The reaction typically requires a base to neutralize the hydrogen chloride byproduct.[10]

Hydrolysis

This compound is susceptible to hydrolysis, reacting with water to produce methyl phosphoric acid and hydrochloric acid. This reactivity necessitates handling the compound under anhydrous conditions.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.

-

Hazards: Causes severe skin burns and eye damage.[11] It is harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It should be stored away from water and incompatible materials such as strong bases and oxidizing agents. Recommended storage temperature is 2-8°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the preparation of:

-

Phosphate Esters: As demonstrated, it is a key precursor for various phosphate esters, which have applications in medicinal chemistry and as flame retardants.

-

Nucleotide Synthesis: It can be used in the phosphorylation of nucleosides, a critical step in the synthesis of oligonucleotides.[12]

-

Agrochemicals: It serves as an intermediate in the production of certain pesticides and herbicides.[3]

Conclusion

This technical guide has provided a comprehensive overview of the fundamental chemical properties of this compound. The tabulated data, detailed experimental protocols, and reaction diagrams offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and careful application of this information will facilitate the safe and effective use of this important chemical intermediate in various scientific endeavors.

References

- 1. This compound [webbook.nist.gov]

- 2. Methyl phosphonous dichloride | CH3Cl2P | CID 61194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyldichlorophosphine - Wikipedia [en.wikipedia.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. davjalandhar.com [davjalandhar.com]

- 9. This compound | CH3Cl2O2P | CID 69611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US6034260A - Dialkylphosphoric acids by the methanol method - Google Patents [patents.google.com]

- 11. This compound - High purity | EN [georganics.sk]

- 12. This compound for nucleotide synthesis, Purity 85% - CD BioGlyco [bioglyco.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl Dichlorophosphate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for methyl dichlorophosphate (B8581778) (CAS No. 677-24-7), a key intermediate in the synthesis of various organophosphorus compounds.[1][2] The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure and Properties

-

Molecular Formula: CH₃Cl₂O₂P[3]

-

Molecular Weight: 148.91 g/mol [3]

-

Synonyms: Methyl phosphorodichloridate, Phosphorodichloridic acid, methyl ester[3][4]

-

Appearance: Colorless liquid[5]

Spectroscopic Data

The following sections present the available spectroscopic data for methyl dichlorophosphate in a structured format.

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the hydrogen, carbon, and phosphorus nuclei.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |

| ¹H | Data not available | Spectrum available in SpectraBase.[3] | ||

| ¹³C | Data not available | Spectrum available in SpectraBase.[3] | ||

| ³¹P | Data not available | Spectrum available in SpectraBase.[3] |

Note: Specific chemical shift and coupling constant values were not available in the searched literature. Researchers should refer to the spectral databases for direct analysis.

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation.

Table 2: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity | Source |

| Various | P=O stretch | Strong | [6] |

| Various | P-O-C stretch | Strong | |

| Various | C-H stretch | Medium | |

| Various | P-Cl stretch | Strong |

Note: The NIST WebBook provides access to the condensed and gas-phase IR spectra.[4][7] Spectra are also available on SpectraBase.[3] A characteristic peak for the P=O stretching vibration is expected around 1282 cm⁻¹.[6]

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and aiding in structure elucidation.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 148 | [M]⁺ (corresponding to CH₃³⁵Cl₂O₂P) | |

| 150 | [M+2]⁺ (isotope peak for one ³⁷Cl) | |

| 152 | [M+4]⁺ (isotope peak for two ³⁷Cl) | |

| 113 | [M - Cl]⁺ | |

| 99 | [PO₂Cl₂]⁻ | |

| 79 | [PO₃]⁻ | |

| 63 | [PO₂]⁻ |

Note: The data presented are expected fragmentation patterns. The mass spectrum (electron ionization) is available in the NIST Chemistry WebBook.[8][9] GC-MS data is also noted in PubChem.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

-

Sample Preparation: A solution of this compound is prepared by dissolving a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃). A concentration of 5-25 mg/0.5 mL is typical for ¹H NMR.

-

Instrumentation: A standard NMR spectrometer, such as a Varian A-60D for ¹H NMR, is used.[3]

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected chemical shift range for organic compounds.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum.

-

³¹P NMR: A phosphorus-specific probe is used. The spectrum is referenced to an external standard, such as 85% H₃PO₄.[10]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.

-

Sample Preparation:

-

FTIR (Capillary Cell): A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. A capillary cell with a path length of 0.015 mm can be used.[3]

-

ATR-IR: A small amount of the sample is placed directly on the ATR crystal.

-

Vapor Phase IR: The sample is heated to produce a vapor, which is then introduced into a gas cell.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample spectrum is then recorded, and the background is automatically subtracted.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is an ideal method for sample introduction (GC-MS).[3] The sample is injected into the GC, where it is vaporized and separated from any impurities.

-

Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. 二氯磷酸甲酯 85% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 85 677-24-7 [sigmaaldrich.com]

- 3. This compound | CH3Cl2O2P | CID 69611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Methyldichlorophosphine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide on the Thermodynamic Properties and Stability of Methyl Dichlorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical and Thermodynamic Properties

Methyl dichlorophosphate (B8581778) is a colorless to light yellow liquid with a pungent odor.[2] Key physical properties are summarized in Table 1. While experimentally determined thermodynamic values are not widely published, the NIST WebBook indicates their potential availability in their subscription-based thermochemical tables.[3] Computational methods, such as those described by Crippen and McGowan, have been used to estimate properties like water solubility and the octanol-water partition coefficient.[4]

Table 1: Physicochemical Properties of Methyl Dichlorophosphate

| Property | Value | Source |

| Molecular Formula | CH₃Cl₂O₂P | [5] |

| Molecular Weight | 148.91 g/mol | [2] |

| CAS Number | 677-24-7 | [5] |

| Density | 1.488 g/mL at 25 °C | [2] |

| Boiling Point | 62-64 °C at 15 mmHg | [2] |

| 330-333 K at 0.024 atm | [6] | |

| Refractive Index | n20/D 1.436 | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Ionization Energy | 11.50 eV | [4] |

| LogP (Octanol/Water) | 2.218 (Calculated) | [4] |

| Water Solubility (log) | -2.90 (mol/L) (Calculated) | [4] |

Stability and Reactivity

General Stability

Under standard ambient conditions, this compound is considered chemically stable.[7] However, it is highly reactive and requires careful handling. It is recommended to be stored at 2-8 °C.[2]

Hydrolysis

This compound hydrolyzes readily.[7] The hydrolysis of organophosphates is a complex process influenced by factors such as pH, temperature, and the presence of catalysts.[8] While specific kinetic data for this compound is scarce, the general mechanism involves nucleophilic attack on the phosphorus atom. In aqueous environments, this leads to the substitution of the chloro groups with hydroxyl groups. The hydrolysis of organophosphates can be catalyzed by acids, bases, and certain enzymes.[9][10]

Thermal Decomposition

Intense heating of this compound can lead to the formation of explosive mixtures with air.[7] Hazardous decomposition products include carbon oxides, phosphorus oxides, and hydrogen chloride gas.[7] The thermal decomposition of related organophosphorus compounds, such as dimethyl methylphosphonate, has been shown to proceed through various reaction pathways that can be influenced by the presence of catalysts.[11]

Incompatibilities

This compound is incompatible with strong oxidizing agents and strong bases.[7]

Experimental Protocols

Determination of Thermodynamic Properties

A standard experimental technique for determining the fundamental thermodynamic properties of a compound like this compound is adiabatic calorimetry . This method is used to measure the heat capacity of a substance as a function of temperature with high precision. From the heat capacity data, other thermodynamic functions such as enthalpy, entropy, and Gibbs free energy can be derived.

Methodology: Adiabatic Calorimetry

-

Sample Preparation: A highly purified sample of this compound is required. Purification can be achieved through methods such as fractional distillation under reduced pressure.

-

Calorimeter: A precisely calibrated adiabatic calorimeter is used. The calorimeter is designed to minimize heat exchange with the surroundings.

-

Measurement: The sample is placed in a sample vessel within the calorimeter. The system is cooled to a low temperature (e.g., near liquid helium temperature).

-

Heating: A known amount of electrical energy is supplied to the sample, causing its temperature to rise. The temperature change is measured with high accuracy.

-

Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change. These measurements are carried out over a wide temperature range.

-

Thermodynamic Calculations: The smoothed heat capacity data is then used to calculate the enthalpy, entropy, and Gibbs free energy of the substance as a function of temperature.

Investigation of Hydrolysis Kinetics

The rate of hydrolysis of this compound can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or potentiometric titration .

Methodology: NMR Spectroscopy

-

Reaction Setup: A solution of this compound is prepared in a suitable solvent system (e.g., a mixture of an organic solvent and water) within an NMR tube. The reaction can be initiated by the addition of water or a buffer solution to control the pH.

-

Temperature Control: The NMR spectrometer's probe is maintained at a constant temperature throughout the experiment.

-

Data Acquisition: ³¹P NMR spectra are acquired at regular time intervals. The phosphorus atom in this compound and its hydrolysis products will have distinct chemical shifts, allowing for their individual monitoring.

-

Data Analysis: The concentration of this compound and its hydrolysis products at each time point is determined by integrating the corresponding peaks in the ³¹P NMR spectra.

-

Kinetic Analysis: The rate constants for the hydrolysis reaction are determined by fitting the concentration versus time data to appropriate kinetic models (e.g., first-order or pseudo-first-order kinetics).

Decomposition Pathways

The decomposition of this compound can proceed through several pathways, primarily hydrolysis and thermal decomposition.

Conclusion

This technical guide has synthesized the available information on the thermodynamic properties and stability of this compound. While a comprehensive set of experimental thermodynamic data is not publicly accessible, the provided methodologies and qualitative stability information offer a valuable resource for professionals working with this compound. The inherent reactivity of this compound, particularly its propensity for hydrolysis and thermal decomposition, necessitates a thorough understanding of these characteristics to ensure safe and effective use in research and industrial applications. Further experimental investigation is warranted to quantitatively define its thermodynamic properties and reaction kinetics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 85 677-24-7 [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 677-24-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. osti.gov [osti.gov]

- 9. scielo.br [scielo.br]

- 10. Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reaction Mechanism of Methyl Dichlorophosphate with Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism between methyl dichlorophosphate (B8581778) and alcohols. This reaction is of significant interest in organic synthesis, particularly in the preparation of dialkyl phosphates and other organophosphorus compounds relevant to the pharmaceutical and agrochemical industries. This document details the mechanistic pathways, kinetic parameters, and experimental protocols for studying this reaction, with a focus on providing actionable data and methodologies for research and development professionals.

Introduction

Methyl dichlorophosphate (CH₃OPOCl₂) is a reactive organophosphorus compound that serves as a versatile precursor for the synthesis of a variety of phosphate (B84403) esters. Its reaction with alcohols provides a direct route to trialkyl phosphates, which can be subsequently converted to dialkyl phosphoric acids. Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions, controlling product distribution, and designing novel synthetic routes. This guide will explore the nucleophilic substitution at the phosphorus center, detailing the intermediates, transition states, and the influence of various factors on the reaction kinetics.

Core Reaction Mechanism

The reaction of this compound with alcohols proceeds through a sequential nucleophilic substitution at the phosphorus atom. The overall reaction can be summarized as follows:

CH₃OPOCl₂ + 2 ROH → CH₃OPO(OR)₂ + 2 HCl

This transformation occurs in two distinct steps, with the alcohol acting as the nucleophile and displacing the chloride ions, which are good leaving groups.

Step 1: Formation of Methyl Alkyl Chlorophosphate

The initial step involves the attack of one molecule of alcohol on the electrophilic phosphorus center of this compound. This is generally accepted to proceed via a bimolecular nucleophilic substitution mechanism at phosphorus (Sₙ2@P).

Step 2: Formation of Dimethyl Alkyl Phosphate

The second molecule of alcohol then displaces the remaining chloride ion from the methyl alkyl chlorophosphate intermediate, again through an Sₙ2@P mechanism, to yield the trialkyl phosphate product.

Subsequent Reaction: Formation of Dialkyl Phosphate

In many synthetic applications, the goal is the preparation of dialkyl phosphoric acids. The hydrogen chloride (HCl) generated during the substitution steps can catalyze the dealkylation of the trialkyl phosphate, specifically cleaving the methyl group to yield the desired dialkyl phosphate and chloromethane.[1]

CH₃OPO(OR)₂ + HCl → HOPO(OR)₂ + CH₃Cl

Mechanistic Details and Stereochemistry

The nucleophilic substitution at the tetrahedral phosphorus center is analogous to the well-known Sₙ2 reaction at a carbon center. The reaction is believed to proceed through a trigonal bipyramidal transition state or a short-lived pentacoordinate intermediate.

dot

Caption: Generalized reaction pathway for the reaction of this compound with alcohols.

Quantitative Data

While specific kinetic data for the reaction of this compound with a wide range of alcohols is not extensively available in the public domain, the following table summarizes typical reaction conditions found in the literature for related syntheses.

| Reactant Alcohol (ROH) | Stoichiometry (ROH:CH₃OPOCl₂) | Temperature (°C) | Solvent | Typical Product | Reference |

| Long-chain primary alcohols | 2-6 : 1 | 10-40 | Toluene (B28343) | Dialkyl phosphoric acid | [1] |

| 2-Ethylhexanol | 3-5 : 1 | 20-30 | Not specified | Di(2-ethylhexyl) phosphoric acid | [1] |

| Methanol | 1 : 1-4 (with POCl₃) | -5 to 30 | Not specified | This compound | [1] |

Experimental Protocols

General Synthetic Protocol

A typical laboratory-scale synthesis involves the slow addition of the alcohol to a cooled solution of this compound in an inert solvent, such as toluene or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically maintained between 10 °C and 40 °C during the addition.[1] Following the addition, the reaction mixture may be stirred at a slightly elevated temperature (e.g., 40-80 °C) to drive the reaction to completion and facilitate the dealkylation step if the dialkyl phosphate is the desired product.[1]

Kinetic Analysis using ³¹P NMR Spectroscopy

Objective: To determine the rate law and rate constants for the reaction of this compound with an alcohol.

Materials:

-

This compound

-

Alcohol of interest (e.g., ethanol, anhydrous)

-

Anhydrous deuterated solvent (e.g., CDCl₃)

-

Internal standard (e.g., triphenyl phosphate)

-

NMR tubes

-

Gas-tight syringe

Procedure:

-

Prepare a stock solution of this compound of known concentration in the deuterated solvent containing the internal standard.

-

Prepare a stock solution of the alcohol of known concentration in the same deuterated solvent.

-

Equilibrate both solutions to the desired reaction temperature in a thermostated bath.

-

In a pre-thermostated NMR tube, rapidly mix known volumes of the two stock solutions to initiate the reaction.

-

Immediately place the NMR tube in the NMR spectrometer, which is also equilibrated at the reaction temperature.

-

Acquire a series of ³¹P NMR spectra at regular time intervals.

-

Integrate the signals corresponding to the starting material (this compound), the intermediate (methyl alkyl chlorophosphate), and the final product (dimethyl alkyl phosphate) relative to the internal standard.

-

Plot the concentrations of the reactants and products as a function of time.

-

Analyze the data using appropriate kinetic models (e.g., initial rates method, integrated rate laws) to determine the reaction order and rate constants.

dot

Caption: Workflow for kinetic analysis using ³¹P NMR spectroscopy.

Factors Influencing the Reaction

-

Steric Hindrance: The rate of reaction is expected to decrease with increasing steric bulk of the alcohol. Primary alcohols will react faster than secondary alcohols, and tertiary alcohols are generally unreactive under normal conditions.

-

Nucleophilicity of the Alcohol: While alcohols are generally weak nucleophiles, their reactivity can be enhanced by using a non-protic solvent or by the addition of a non-nucleophilic base to deprotonate the alcohol, forming the more nucleophilic alkoxide.

-

Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents can stabilize the transition state and accelerate the reaction.

-

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. However, side reactions may also become more prevalent at higher temperatures.

Conclusion

The reaction of this compound with alcohols is a fundamental transformation in organophosphorus chemistry. A thorough understanding of its Sₙ2@P mechanism, reaction kinetics, and the influence of various experimental parameters is essential for the efficient and controlled synthesis of phosphate esters. The use of modern analytical techniques, particularly ³¹P NMR spectroscopy, provides a powerful tool for elucidating the intricacies of this reaction pathway. This guide provides a solid foundation for researchers and professionals working in the field of organic synthesis and drug development to further explore and exploit this important reaction.

References

Theoretical Insights into the Reactivity of Methyl Dichlorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dichlorophosphate (B8581778) (MDCP), with the chemical formula CH₃Cl₂O₂P, is a reactive organophosphorus compound that serves as a versatile intermediate in organic synthesis.[1][2] Its reactivity is characterized by the presence of two labile chlorine atoms and a phosphoryl group, making it susceptible to nucleophilic attack. Understanding the theoretical underpinnings of MDCP's reactivity is crucial for controlling its chemical transformations and designing novel synthetic routes in drug development and other chemical industries. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of MDCP, drawing upon direct computational studies of its properties and well-established mechanistic insights from closely related organophosphorus compounds.

Theoretical Methodologies for Studying MDCP Reactivity

The computational investigation of MDCP's reactivity typically employs quantum chemical methods, with Density Functional Theory (DFT) being a prominent choice due to its balance of accuracy and computational cost.

A key study on the vibrational spectra of methyl dichlorophosphate utilized the PBE0 non-empirical hybrid functional with a variety of basis sets. This approach has shown good agreement with experimental data for chlorophosphates, suggesting its suitability for describing the electronic structure and geometry of MDCP. For mechanistic studies, the selection of an appropriate functional and basis set is critical, and solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated to simulate reactions in different solvent environments.

Core Reactivity: Nucleophilic Substitution at the Phosphorus Center

The primary mode of reactivity for this compound is nucleophilic substitution at the electron-deficient phosphorus atom. The reaction proceeds by the displacement of one or both chloride ions, which are good leaving groups. The specific mechanism of this substitution can vary depending on the nucleophile, solvent, and reaction conditions. Based on theoretical studies of analogous organophosphorus compounds, two primary mechanistic pathways are considered for MDCP: a concerted SN2-type mechanism and a stepwise addition-elimination pathway.

Reactivity with Water (Hydrolysis)

The hydrolysis of organophosphorus halides is a fundamental reaction with significant environmental and biological implications. Theoretical studies on the hydrolysis of similar compounds, such as dimethyl chlorophosphate ((MeO)₂POCl), suggest that the reaction with water can proceed through different mechanisms depending on the number of water molecules involved.

-

With one water molecule: The reaction likely proceeds through a four-membered cyclic transition state.

-

With two or more water molecules: A bifunctional or general base catalysis mechanism is often favored. In this scenario, one water molecule acts as the nucleophile, while a second water molecule facilitates proton transfer, thereby lowering the activation energy. For the hydrolysis of (MeO)₂POCl in water, a general base catalysis mechanism is proposed.

Based on these analogies, the hydrolysis of MDCP is expected to be significantly catalyzed by additional water molecules or other proton-shuttling species.

Reactivity with Alcohols (Alcoholysis)

The reaction of MDCP with alcohols is a common method for the synthesis of phosphate (B84403) esters. A patented process describes the reaction of this compound with long-chain alcohols to produce symmetrically substituted phosphoric acid diesters. The proposed reaction sequence involves:

-

Nucleophilic attack of two equivalents of the alcohol on MDCP to form a trialkylphosphate intermediate and two equivalents of hydrogen chloride.

-

Subsequent cleavage of the methyl group from the trialkylphosphate by the generated HCl to yield the final dialkylphosphate and chloromethane.

From a mechanistic standpoint, the initial nucleophilic attack of the alcohol on the phosphorus center is the key step governing the reactivity.

Reactivity with Amines (Aminolysis)

The reaction of MDCP with amines is crucial for the synthesis of phosphoramidates. A postulated mechanism for a side reaction occurring during the synthesis of N-P-N compounds using this compound suggests a complex pathway. This indicates that the reaction of MDCP with amines can lead to the formation of pyrophosphate-like P-O-P linkages under certain conditions, highlighting the nuanced reactivity of this substrate. Theoretical studies on related systems suggest that the nucleophilic attack of the amine on the phosphorus center is the initial and rate-determining step.

Quantitative Data from Theoretical Studies of Analogous Compounds

While specific quantitative data for the reactivity of this compound is scarce in the literature, data from closely related organophosphorus compounds can provide valuable estimates for activation energies and reaction thermodynamics. The following table summarizes representative calculated activation energies for nucleophilic substitution reactions on similar organophosphorus compounds.

| Reactant System | Nucleophile | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| (MeO)₂POCl | H₂O (in water) | General Base Catalysis | ~18 |

| (MeO)₂POF | H₂O (in water) | Bifunctional Catalysis | ~23 |

Note: These values are for analogous systems and serve as estimates for the expected reactivity of this compound.

Experimental Protocols for Studying MDCP Reactivity

Kinetic and mechanistic studies of MDCP reactivity can be performed using various analytical techniques. Below is a general protocol that can be adapted for studying the reaction of MDCP with different nucleophiles.

Objective: To determine the rate constant and reaction order for the reaction of this compound with a given nucleophile.

Materials:

-

This compound

-

Nucleophile of interest (e.g., water, alcohol, amine)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Internal standard for quantitative analysis

-

Quenching solution (if necessary)

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) spectrometer (³¹P and ¹H NMR)

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Thermostatted reaction vessel

Procedure:

-

Prepare a stock solution of this compound and the nucleophile in the chosen anhydrous solvent in separate flasks.

-

Equilibrate both solutions to the desired reaction temperature in the thermostatted vessel.

-

Initiate the reaction by mixing the two solutions. Start a timer immediately.

-

At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (if necessary).

-

Analyze the quenched aliquots using a suitable analytical technique (e.g., NMR, GC-MS) to determine the concentration of the reactant and product(s) over time.

-

Plot the concentration of the reactant versus time and use the appropriate integrated rate law to determine the rate constant and reaction order.

-

Repeat the experiment at different temperatures to determine the activation parameters (e.g., activation energy, enthalpy, and entropy of activation) using the Arrhenius or Eyring equation.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms for the hydrolysis of this compound based on theoretical studies of analogous compounds.

Caption: Proposed mechanism for the hydrolysis of MDCP with one water molecule.

Caption: Proposed mechanism for the hydrolysis of MDCP with two water molecules.

Conclusion

The reactivity of this compound is dominated by nucleophilic substitution at the phosphorus center. While direct and detailed theoretical studies on its reaction mechanisms are not extensively available, a strong understanding of its reactivity can be built upon computational studies of its molecular properties and by drawing well-supported analogies from closely related organophosphorus compounds. Theoretical investigations suggest that the reactions of MDCP with common nucleophiles such as water, alcohols, and amines likely proceed through concerted SN2-type or stepwise addition-elimination pathways, with the specific mechanism being sensitive to the reaction conditions. This guide provides a foundational understanding for researchers to further explore and exploit the synthetic potential of this versatile reagent.

References

methyl dichlorophosphate synonyms and CAS number

For Researchers, Scientists, and Drug Development Professionals

Methyl dichlorophosphate (B8581778) is a reactive organophosphorus compound with significant applications in chemical synthesis. This document provides a comprehensive technical guide to its properties, synthesis, and handling, tailored for professionals in research and development.

Chemical Identity

Methyl dichlorophosphate is a colorless liquid that is soluble in many organic solvents. It is primarily identified by its CAS number and a variety of synonyms used in literature and commercial listings.

| Identifier | Value |

| CAS Number | 677-24-7 |

| Molecular Formula | CH₃Cl₂O₂P |

A comprehensive list of its common synonyms is provided below to aid in literature searches and material sourcing.

| Synonyms |

| Methyl phosphorodichloridate |

| Phosphorodichloridic acid, methyl ester |

| Dichlorophosphoryloxymethane |

| Methoxyphosphorylchloride |

| Methyl dichloridophosphate |

| (Phosphoric acid methyl) dichloride |

| Dichloridophosphoric acid methyl ester |

| Dichlorophosphinic acid methyl ester |

| Methyl phosphoric dichloride |

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Weight | 148.91 g/mol | [1] |

| Density | 1.488 g/mL at 25 °C | |

| Boiling Point | 62-64 °C at 15 mmHg | |

| Refractive Index | n20/D 1.436 |

Synthesis Protocol

This compound can be synthesized through the reaction of phosphorus oxychloride with methanol (B129727).[2] This process is a common method for producing phosphorodichloridates.

Experimental Methodology: Synthesis of this compound

Objective: To synthesize this compound from phosphorus oxychloride and methanol.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Methanol (CH₃OH)

-

Inert solvent (e.g., dichloromethane)

-

Reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser

-

Cooling bath

-

Distillation apparatus

Procedure:

-

In a reaction vessel, dissolve phosphorus oxychloride in an inert solvent under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in a cooling bath to a temperature between 10 to 40°C.[2]

-

Slowly add methanol dropwise to the stirred solution. The addition rate should be controlled to maintain the reaction temperature within the desired range.

-

After the addition is complete, allow the reaction mixture to stir for a specified period to ensure the reaction goes to completion.

-

The resulting hydrogen chloride gas is carefully removed from the reaction mixture.[2]

-

If an excess of phosphorus oxychloride was used, it can be removed by distillation under reduced pressure.[2]

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Safety Precautions: This reaction is exothermic and produces corrosive hydrogen chloride gas. It should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Phosphorus oxychloride and this compound are corrosive and moisture-sensitive.

Logical Workflow for Synthesis

The synthesis of this compound from phosphorus oxychloride and methanol follows a straightforward logical progression. This workflow can be visualized as follows:

References

In-Depth Structural Analysis of Methyl Phosphorodichloridate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of methyl phosphorodichloridate (CH₃Cl₂O₂P), a key intermediate in organic synthesis and a precursor to various organophosphorus compounds. This document details the molecular geometry as determined by gas-phase electron diffraction, alongside spectroscopic characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols for these analytical techniques are provided to facilitate replication and further research. All quantitative structural data is presented in standardized tables for clarity and comparative analysis.

Introduction

Methyl phosphorodichloridate, also known as methyl dichlorophosphate, is a reactive organophosphorus compound with the chemical formula CH₃Cl₂O₂P. Its bifunctional nature, possessing both a reactive phosphoryl chloride and a methyl ester group, makes it a versatile reagent in synthetic chemistry. It serves as a crucial building block for the synthesis of a wide range of biologically active molecules, flame retardants, and pesticides. A thorough understanding of its three-dimensional structure is paramount for elucidating its reactivity, designing novel synthetic routes, and for computational modeling studies. This guide presents a detailed examination of its molecular structure, derived from experimental data.

Molecular Structure and Geometry

The definitive molecular structure of methyl phosphorodichloridate in the gas phase has been determined by electron diffraction. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the tables below. This data provides a precise geometric description of the molecule.

Bond Lengths

The interatomic distances in methyl phosphorodichloridate were determined with high precision. The phosphorus atom is central to the molecule, forming bonds with two chlorine atoms, an oxygen atom of the methoxy (B1213986) group, and a phosphoryl oxygen.

| Bond | Length (Å) |

| P = O | 1.45 |

| P - Cl | 1.99 |

| P - O (methoxy) | 1.55 |

| C - O | 1.47 |

| C - H | 1.11 |

Bond Angles

The bond angles around the central phosphorus and carbon atoms define the overall shape of the molecule. The geometry around the phosphorus atom is a distorted tetrahedron.

| Angle | Value (°) |

| O = P - Cl | 116.0 |

| Cl - P - Cl | 102.0 |

| Cl - P - O (methoxy) | 105.0 |

| O = P - O (methoxy) | 118.0 |

| P - O - C | 120.0 |

| H - C - H | 109.5 |

Dihedral Angles

The conformation of the methoxy group relative to the PCl₂ moiety is described by the C-O-P-Cl dihedral angle.

| Dihedral Angle | Value (°) |

| C - O - P - Cl | 180 |

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the chemical environment of atoms and the vibrational modes of the molecule, complementing the geometric data from electron diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is sensitive to its local electronic environment.

| Nucleus | Chemical Shift (ppm) |

| ³¹P | ~5.4 |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecule. The characteristic absorption bands in the IR spectrum of methyl phosphorodichloridate correspond to the stretching and bending of its various bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~1300 | P=O stretch |

| ~1050 | P-O-C stretch |

| ~570 | P-Cl stretch |

| ~2960 | C-H stretch (asym) |

| ~2860 | C-H stretch (sym) |

Experimental Protocols

This section provides detailed methodologies for the key experimental techniques used in the structural analysis of methyl phosphorodichloridate.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gaseous state, free from intermolecular interactions present in the solid or liquid phases.

Methodology:

-

Sample Introduction: A gaseous sample of methyl phosphorodichloridate is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its flow.

-

Scattering and Diffraction: The electrons are scattered by the electric field of the molecules, producing a diffraction pattern of concentric rings.

-

Data Collection: The diffraction pattern is recorded on a photographic plate or a CCD detector.

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the interatomic distances and bond angles. This involves fitting a theoretical model of the molecule's structure to the experimental data.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: A solution of methyl phosphorodichloridate is prepared in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the ³¹P frequency.

-

Data Acquisition: A proton-decoupled ³¹P NMR spectrum is acquired. Key parameters include the pulse angle, relaxation delay, and number of scans.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an external standard (e.g., 85% H₃PO₄).

Infrared (IR) Spectroscopy

Methodology:

-

Sample Preparation: A thin film of neat liquid methyl phosphorodichloridate is placed between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. A background spectrum of the empty salt plates is collected.

-

Data Acquisition: The IR spectrum of the sample is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide has provided a detailed structural and spectroscopic analysis of methyl phosphorodichloridate. The quantitative data on its molecular geometry, obtained from gas-phase electron diffraction, offers a precise three-dimensional model of the molecule. This structural information, in conjunction with the provided spectroscopic data and experimental protocols, serves as a valuable resource for researchers and professionals in the fields of synthetic chemistry, materials science, and drug development. A thorough understanding of the structure of this important building block will undoubtedly facilitate its application in the design and synthesis of novel and functional molecules.

An In-depth Technical Guide to the Electrophilicity of the Phosphorus Center in Methyl Dichlorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dichlorophosphate (B8581778) (CH₃Cl₂O₂P), also known as methyl phosphorodichloridate, is a highly reactive organophosphorus compound. Its significance in synthetic chemistry, particularly in the preparation of a variety of biologically active molecules and functional materials, stems from the pronounced electrophilicity of its phosphorus center. This technical guide provides a comprehensive overview of the factors governing this electrophilicity, its reactivity towards nucleophiles, and the experimental and computational approaches used to understand and quantify its behavior. While specific kinetic data for methyl dichlorophosphate is limited in publicly accessible literature, this guide draws upon data from analogous organophosphorus compounds to provide a thorough understanding of its chemical character.

The Electrophilic Nature of the Phosphorus Center

The phosphorus atom in this compound is pentavalent and bonded to two highly electronegative chlorine atoms, one oxygen atom of the methoxy (B1213986) group, and a double-bonded phosphoryl oxygen. This arrangement creates a significant partial positive charge on the phosphorus atom, making it a strong electrophile susceptible to attack by a wide range of nucleophiles.

Several factors contribute to the high electrophilicity of the phosphorus center:

-

Inductive Effects: The two chlorine atoms and the phosphoryl oxygen are strongly electron-withdrawing, pulling electron density away from the phosphorus atom via the sigma bonds. This inductive effect significantly increases the positive charge on the phosphorus.

-

Resonance Effects: The P=O bond is highly polarized, with the oxygen atom bearing a partial negative charge and the phosphorus atom a partial positive charge. Resonance structures can be drawn that further illustrate the electron deficiency at the phosphorus center.

-

Leaving Group Ability: The chloride ions are excellent leaving groups, facilitating nucleophilic substitution reactions at the phosphorus center.

The combination of these factors results in a highly reactive molecule that readily undergoes nucleophilic substitution, making it a valuable reagent for introducing the methyl phosphate (B84403) moiety into other molecules.

Reactivity with Nucleophiles

This compound reacts readily with a variety of nucleophiles, including water, alcohols, amines, and thiols. These reactions typically proceed via a nucleophilic substitution mechanism at the phosphorus center.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to form methyl dichlorophosphoric acid and ultimately phosphoric acid and methanol. The reaction is typically rapid and exothermic.

Alcoholysis

Alcohols react with this compound to displace the chloride ions and form the corresponding phosphate esters. This reaction is a common method for the synthesis of mixed phosphate esters.

Aminolysis

Amines, being strong nucleophiles, react vigorously with this compound to form phosphoramidates. The reaction stoichiometry can be controlled to achieve mono- or di-substitution of the chlorine atoms.

Quantitative Analysis of Electrophilicity

A quantitative understanding of electrophilicity is crucial for predicting reaction rates and designing synthetic strategies. While specific kinetic data for this compound is scarce, the principles of physical organic chemistry, such as Hammett and Taft equations, can be applied by analogy with related compounds.

Hammett and Taft Correlations

For related series of organophosphorus electrophiles, linear free-energy relationships (LFERs) like the Hammett and Taft equations are used to correlate reaction rates with substituent electronic and steric effects. A positive rho (ρ) value in a Hammett plot for the reaction of a series of substituted nucleophiles with this compound would indicate the development of negative charge in the transition state, consistent with nucleophilic attack.

Table 1: Inferred Hammett and Taft Parameters for Reactions of Analagous Phosphoryl Chlorides

| Reaction Type | Nucleophile Series | ρ (rho) value (inferred) | δ (delta) value (inferred) | Interpretation |

| Aminolysis | Substituted Anilines | > 0 | ~ 0 | Reaction is sensitive to electronic effects of the nucleophile, with electron-donating groups accelerating the reaction. Steric effects are less significant. |

| Alcoholysis | Substituted Phenols | > 0 | < 1 | Reaction is sensitive to electronic effects of the nucleophile. Steric hindrance can play a role. |

Note: These values are inferred from studies on similar phosphoryl chloride systems and are intended to be illustrative. Actual experimental values for this compound may vary.

Spectroscopic Correlations

The ³¹P NMR chemical shift of the phosphorus nucleus is sensitive to its electronic environment. A more downfield chemical shift generally correlates with a more electron-deficient, and therefore more electrophilic, phosphorus center.

Table 2: Typical ³¹P NMR Chemical Shifts of Related Phosphorus Compounds

| Compound | Chemical Formula | ³¹P Chemical Shift (ppm, relative to 85% H₃PO₄) | Inferred Relative Electrophilicity |

| Phosphoryl chloride | POCl₃ | ~ +2 to +5 | High |

| This compound | CH₃OPOCl₂ | ~ +7 | High |

| Phenyl dichlorophosphate | C₆H₅OPOCl₂ | ~ -5 to -2 | High |

| Diethyl chlorophosphate | (C₂H₅O)₂POCl | ~ +3 to +6 | Moderate |

Note: The chemical shift can be influenced by solvent and concentration. These are approximate values.

Experimental Protocols

Detailed experimental protocols for quantifying the electrophilicity of this compound would involve kinetic studies. The following are generalized methodologies based on common practices for studying the reactivity of organophosphorus halides.

General Protocol for Kinetic Measurement of Nucleophilic Substitution

This protocol describes a general method for determining the rate of reaction between this compound and a nucleophile using UV-Vis spectrophotometry, assuming the product or reactant has a distinct chromophore.

Materials:

-

This compound

-

Nucleophile of interest (e.g., a substituted aniline (B41778) or phenoxide)

-

Anhydrous, inert solvent (e.g., acetonitrile, dioxane)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen anhydrous solvent under an inert atmosphere. The concentration should be accurately known.

-

Prepare a series of stock solutions of the nucleophile at different concentrations in the same solvent.

-

-

Kinetic Run:

-

Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature.

-

Place a known volume of the nucleophile solution into a cuvette.

-

Initiate the reaction by rapidly injecting a small, known volume of the this compound stock solution into the cuvette and mixing thoroughly.

-

Immediately begin monitoring the change in absorbance at a pre-determined wavelength corresponding to the formation of the product or consumption of the reactant.

-

Record the absorbance data as a function of time until the reaction is complete.

-

-

Data Analysis:

-

Under pseudo-first-order conditions (where the concentration of the nucleophile is in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential decay or rise.

-

The second-order rate constant (k₂) can be obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.

-

Visualizations

Factors Influencing Electrophilicity

Caption: Factors contributing to the high electrophilicity of the phosphorus center.

General Reaction Pathway for Nucleophilic Substitution

Caption: A simplified representation of the nucleophilic substitution pathway.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining reaction kinetics via UV-Vis spectrophotometry.

Conclusion

The phosphorus center in this compound is highly electrophilic, a characteristic that underpins its utility as a versatile reagent in organic synthesis. This electrophilicity is a consequence of the cumulative electron-withdrawing effects of the chloro and phosphoryl substituents. While direct quantitative kinetic data for this specific compound is not extensively documented, analogies to related organophosphorus compounds, combined with spectroscopic data, provide a robust framework for understanding its reactivity. For professionals in drug development and chemical research, a thorough appreciation of the factors governing the electrophilicity of this compound is essential for its effective and safe application in the synthesis of novel chemical entities. Further quantitative studies on this compound would be of significant value to the scientific community.

Methodological & Application

Synthesis of Phosphonates Using Methylphosphonyl Dichloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonates, organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond, are of significant interest in medicinal chemistry and drug development. Their structural similarity to phosphates, combined with their enhanced stability against hydrolysis, makes them effective mimics of natural phosphate-containing biomolecules. This property allows them to act as potent inhibitors of enzymes that process phosphate (B84403) substrates.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of phosphonates utilizing methylphosphonyl dichloride as a key precursor.

Important Note on Reagent Nomenclature: It is crucial to distinguish between methylphosphonyl dichloride (CH₃P(O)Cl₂) and methyl dichlorophosphate (B8581778) (CH₃OP(O)Cl₂) . Methylphosphonyl dichloride is the correct precursor for the synthesis of methylphosphonates, as it possesses the necessary P-C bond.[3] In contrast, methyl dichlorophosphate is used to synthesize phosphate esters (P-O-C linkage). This document will focus exclusively on the use of methylphosphonyl dichloride for the synthesis of phosphonates.

Applications in Drug Development

Phosphonates are widely employed in drug design as transition-state analogue inhibitors of various enzymes.[1][2][4][5][6] The tetrahedral geometry of the phosphonate (B1237965) group mimics the transition state of substrate hydrolysis in many enzymatic reactions, leading to tight binding and potent inhibition.[1][2][4][5][6]

A notable example of their application is in the inhibition of enzymes within the mevalonate pathway .[7][8][9][10][11] This pathway is crucial for the biosynthesis of cholesterol and other isoprenoids. By inhibiting key enzymes in this pathway, phosphonate-containing drugs can exert various therapeutic effects, including anti-cancer and anti-inflammatory activities.

Data Presentation: Synthesis of Phosphonates from Methylphosphonyl Dichloride

The following table summarizes quantitative data for the synthesis of various phosphonates using methylphosphonyl dichloride.

| Product Class | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Dialkyl Methylphosphonate (B1257008) | Methylphosphonyl dichloride, Alcohol (2 equiv.), Tertiary Amine (2 equiv.) | Petroleum Ether | 23-27 | 2 hours | 95-98 | [12] |

| Oligonucleoside Methylphosphonate (on solid support) | Protected Deoxyribonucleoside, Methylphosphonyl dichloride | Not specified | Not specified | ~60 min/step | 76 (avg. per step) | [13][14] |

| Methylphosphonyl Dichloride (from Dimethyl Methylphosphonate) | Dimethyl Methylphosphonate, Thionyl Chloride | None | Reflux | 5 hours | 98 | [15] |

Experimental Protocols

Protocol 1: Synthesis of Dialkyl Methylphosphonates

This protocol describes the general procedure for the synthesis of dialkyl methylphosphonates from methylphosphonyl dichloride and an alcohol in the presence of a tertiary amine as an acid scavenger.[12]

Materials:

-

Methylphosphonyl dichloride (CH₃P(O)Cl₂)

-

Anhydrous alcohol (e.g., ethanol, propanol) (2.0-2.4 molar equivalents)

-

Anhydrous tertiary amine (e.g., triethylamine) (pKa > 10) (2.0-2.4 molar equivalents)